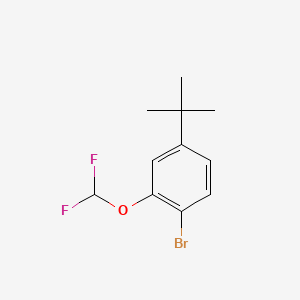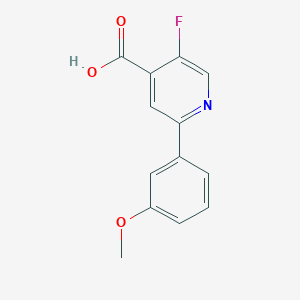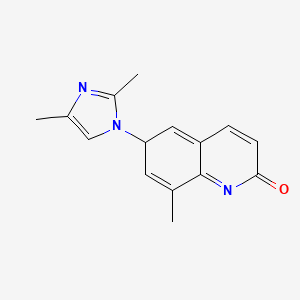
6-(2,4-dimethylimidazol-1-yl)-8-methyl-6H-quinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of UK 61260 involves several steps, typically starting with the preparation of the core structure followed by functional group modifications. The exact synthetic routes and reaction conditions are proprietary and not widely published. Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反応の分析
UK 61260 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
科学的研究の応用
UK 61260 has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in studies involving phosphodiesterase inhibitors.
Biology: It is used to study the effects of PDE III inhibition on various biological processes.
Medicine: It is investigated for its potential therapeutic effects in conditions such as heart failure due to its positive inotropic and vasodilatory properties.
Industry: It is used in the development of new pharmaceuticals and as a tool in drug discovery
作用機序
UK 61260 exerts its effects primarily through the inhibition of cyclic adenosine monophosphate phosphodiesterase (PDE III). This inhibition leads to an increase in cyclic adenosine monophosphate levels, which in turn enhances cardiac contractility and causes vasodilation. The molecular targets involved include the PDE III enzyme and the downstream signaling pathways that regulate cardiac and vascular function .
類似化合物との比較
UK 61260 is similar to other phosphodiesterase inhibitors such as:
Fenoldopam mesylate: A dopaminergic agonist that also induces arteritis in rats.
Theophylline: A non-selective phosphodiesterase inhibitor with bronchodilatory effects.
Caffeine: Another non-selective phosphodiesterase inhibitor with stimulant effects. UK 61260 is unique in its balanced vasodilatory and positive inotropic effects, making it particularly useful in the treatment of heart failure
特性
分子式 |
C15H15N3O |
|---|---|
分子量 |
253.30 g/mol |
IUPAC名 |
6-(2,4-dimethylimidazol-1-yl)-8-methyl-6H-quinolin-2-one |
InChI |
InChI=1S/C15H15N3O/c1-9-6-13(18-8-10(2)16-11(18)3)7-12-4-5-14(19)17-15(9)12/h4-8,13H,1-3H3 |
InChIキー |
AHFCNUGFVFKBAA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(C=C2C1=NC(=O)C=C2)N3C=C(N=C3C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


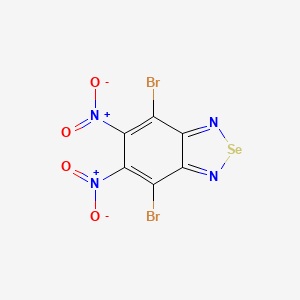


![2-Oxa-7-azaspiro[4.4]nonan-1-one, 7-methyl-9-[2-(trimethylsilyl)ethynyl]-, (5R,9R)-rel-](/img/structure/B14768890.png)
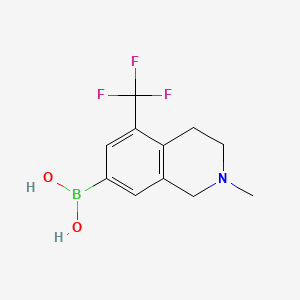
![(R)N-[1-(4-Bromo-phenyl)-ethyl]-malonamic Acid Ethyl Ester](/img/structure/B14768894.png)

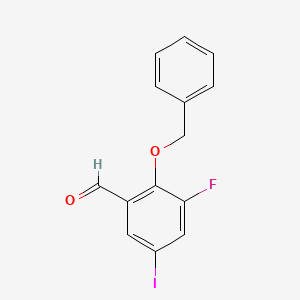


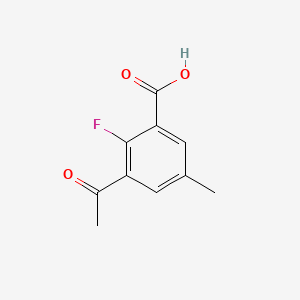
![1-[4-(Methoxymethyl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B14768948.png)
